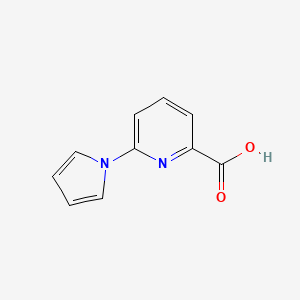

6-(1H-pyrrol-1-yl)pyridine-2-carboxylic acid

Description

6-(1H-pyrrol-1-yl)pyridine-2-carboxylic acid (CAS 1339579-57-5) is a heterocyclic compound featuring a pyridine backbone substituted with a pyrrole ring at the 6-position and a carboxylic acid group at the 2-position. Its molecular formula is C₁₀H₈N₂O₂, with a molecular weight of 188.19 g/mol . The compound is also known by synonyms such as 6-pyrrol-1-yl-nicotinic acid and MFCD00067842.

This combination makes the compound a versatile ligand in coordination chemistry and a precursor for synthesizing derivatives with applications in hydrogen storage and pharmaceutical research . Spectroscopic characterization (FTIR, NMR, UV-Vis) confirms its stability and reactivity, as demonstrated in studies of analogous aminopyridine derivatives .

Properties

IUPAC Name |

6-pyrrol-1-ylpyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-10(14)8-4-3-5-9(11-8)12-6-1-2-7-12/h1-7H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSBDMSCYANSHMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=CC(=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1339579-57-5 | |

| Record name | 6-(1H-pyrrol-1-yl)pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

6-(1H-pyrrol-1-yl)pyridine-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, antiviral, and anticancer activities, supported by recent research findings and data.

Chemical Structure

The compound features a pyridine core with a pyrrole moiety and a carboxylic acid functional group, which are critical for its biological activity. The presence of these heterocycles often influences the pharmacological profile of the compound.

Antimicrobial Activity

Research indicates that derivatives of pyrrole and pyridine exhibit significant antimicrobial properties. A study on pyrrole-based compounds demonstrated that certain derivatives had Minimum Inhibitory Concentrations (MICs) as low as 3.12 μg/mL against Staphylococcus aureus and Escherichia coli, suggesting that compounds with similar structures may also possess potent antimicrobial effects .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 6-(1H-pyrrol-1-yl)pyridine-2-carboxylic acid | TBD | TBD |

| Pyrrole Benzamide Derivative | 3.12 | Staphylococcus aureus |

| Isoniazid (Control) | 0.25 | Mycobacterium |

Antiviral Activity

The compound's structure suggests potential antiviral properties, particularly against viruses like hepatitis C and herpes simplex virus. Derivatives containing the pyrrole moiety have shown inhibitory effects on viral replication. For instance, pyrazole amides with similar structural features exhibited significant antiviral efficacy, reducing viral plaque counts significantly .

Anticancer Activity

The inhibition of fibroblast growth factor receptors (FGFRs) is a promising target in cancer therapy. Compounds related to 6-(1H-pyrrol-1-yl)pyridine-2-carboxylic acid have been evaluated for their ability to inhibit FGFR signaling pathways, which are often dysregulated in tumors. One study reported that certain derivatives displayed IC50 values in the nanomolar range against FGFRs, indicating strong potential for further development as anticancer agents .

Case Studies

Several case studies highlight the biological activity of compounds related to 6-(1H-pyrrol-1-yl)pyridine-2-carboxylic acid:

- FGFR Inhibition : A derivative showed IC50 values of 7 nM for FGFR1, indicating potent inhibition and potential for therapeutic application in cancer treatment.

- Antimicrobial Testing : In vitro studies demonstrated effective inhibition of bacterial growth at low concentrations, supporting its use in developing new antibacterial agents.

- Antiviral Efficacy : Compounds were tested against various viral strains, showing promising results in reducing replication rates and plaque formation.

Structure-Activity Relationship (SAR)

The biological activity of 6-(1H-pyrrol-1-yl)pyridine-2-carboxylic acid can be attributed to its structural components:

- Pyrrole Moiety : Enhances interaction with biological targets.

- Carboxylic Acid Group : Critical for solubility and binding affinity.

- Pyridine Ring : Contributes to the overall stability and reactivity of the compound.

Comparison with Similar Compounds

2-(1H-pyrrol-1-yl)pyridine-3-carboxylic acid (CAS 154014-05-8)

- Structure : Pyrrole at position 2, carboxylic acid at position 3.

- Properties : Same molecular formula (C₁₀H₈N₂O₂ ) but distinct NMR and FTIR profiles due to altered electronic environments. The carboxylic acid group at position 3 may reduce solubility compared to the 2-position isomer .

- Applications : Explored as a protein inhibitor in fragment-based drug discovery .

4-(1H-pyrrol-1-yl)pyridine-2-carboxylic acid (Molecule 105055)

- Structure : Pyrrole at position 4, carboxylic acid at position 2.

- Properties : Binds to the α-helical region of TraE proteins, interfering with dimerization—a mechanism distinct from 6-substituted analogs .

Substituted Pyrrolo-Pyridine Derivatives

5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b)

5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10c)

- Structure : Methoxy group at position 5.

- Properties: Improved solubility due to the methoxy donor, with UV-Vis λmax shifted to 320 nm (vs. 290 nm for unsubstituted analogs) .

Saturated vs. Unsaturated Ring Systems

6-(Pyrrolidin-1-yl)picolinic acid (CAS 450368-20-4)

- Structure : Pyrrolidine (saturated) at position 6, carboxylic acid at position 2.

- Properties : Molecular formula C₁₀H₁₂N₂O₂ , molecular weight 192.21 g/mol . The saturated ring increases flexibility and solubility (logP ~1.5) compared to the aromatic pyrrole analog .

Aromatic Substituted Analogs

6-(2-Chlorophenyl)pyridine-2-carboxylic acid

- Structure : Chlorophenyl group at position 6.

6-(3-Nitrophenyl)pyridine-2-carboxylic acid

- Structure : Nitrophenyl group at position 6.

- Properties : Strong electron-withdrawing nitro group reduces pKa (~2.5) and stabilizes negative charge, useful in coordination chemistry .

Data Tables

Table 1: Key Structural and Physicochemical Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.